molecular formula C22H21N5O3S B2773576 2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 922025-49-8

2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylbenzyl)acetamide

Cat. No. B2773576
CAS RN: 922025-49-8
M. Wt: 435.5
InChI Key: NBKSXDRNSICQRQ-UHFFFAOYSA-N
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Description

2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C22H21N5O3S and its molecular weight is 435.5. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

The compound's structural analogs have been synthesized and evaluated for their anticancer activities. For instance, certain derivatives have demonstrated in vitro cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents. The synthesis involves attaching different aryloxy groups to the pyrimidine ring, aiming to discover new anticancer compounds with improved efficacy (Al-Sanea et al., 2020). Furthermore, novel compounds have been designed to exhibit significant inhibitory activity against specific cancer cell lines, suggesting a promising direction for the development of targeted cancer therapies (Abdellatif et al., 2014).

Antioxidant and Anti-Inflammatory Activity

The exploration of coordination complexes constructed from pyrazole-acetamide derivatives has uncovered their potential antioxidant activity. Studies involving compounds like N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide have shown significant antioxidant properties, which could be leveraged in developing treatments for oxidative stress-related diseases (Chkirate et al., 2019).

properties

IUPAC Name

2-[[1-(4-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-14-3-5-15(6-4-14)11-23-19(28)13-31-22-25-20-18(21(29)26-22)12-24-27(20)16-7-9-17(30-2)10-8-16/h3-10,12H,11,13H2,1-2H3,(H,23,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKSXDRNSICQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)OC)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylbenzyl)acetamide

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